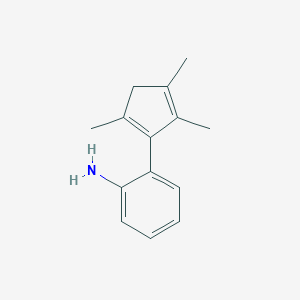![molecular formula C16H28O3 B14178607 (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol CAS No. 923013-18-7](/img/structure/B14178607.png)
(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol is a complex organic compound characterized by its unique structure, which includes an oxane ring and a hydroxyl group attached to an undecyn chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of oxane derivatives and undecyn-3-ol as starting materials. The reaction conditions often require the presence of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of tosylmethyl isocyanide (TosMIC) in ionic liquids has been reported to yield high amounts of oxane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond in the undecyn chain can be reduced to form alkenes or alkanes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the triple bond may produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring and hydroxyl group play crucial roles in binding to these targets, leading to changes in their activity. The compound may also participate in signaling pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share some structural similarities with (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol and are known for their antifungal properties.
Indolyl-1,2,4-Oxadiazoles: These derivatives are used as non-competitive α-glucosidase inhibitors and have applications in diabetes treatment.
Uniqueness
This compound is unique due to its combination of an oxane ring and a hydroxyl group attached to an undecyn chain
Eigenschaften
CAS-Nummer |
923013-18-7 |
|---|---|
Molekularformel |
C16H28O3 |
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
(3S)-11-(oxan-2-yloxy)undec-1-yn-3-ol |
InChI |
InChI=1S/C16H28O3/c1-2-15(17)11-7-5-3-4-6-9-13-18-16-12-8-10-14-19-16/h1,15-17H,3-14H2/t15-,16?/m1/s1 |
InChI-Schlüssel |
SFXFCOIBFLZWJO-AAFJCEBUSA-N |
Isomerische SMILES |
C#C[C@H](CCCCCCCCOC1CCCCO1)O |
Kanonische SMILES |
C#CC(CCCCCCCCOC1CCCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
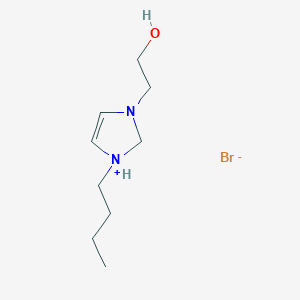
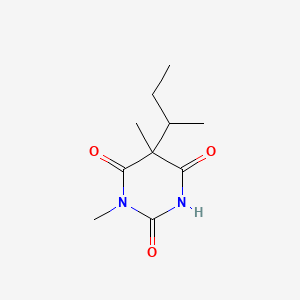

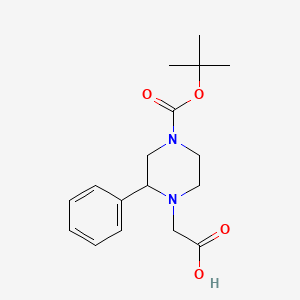
![Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B14178576.png)
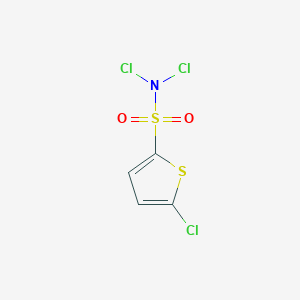
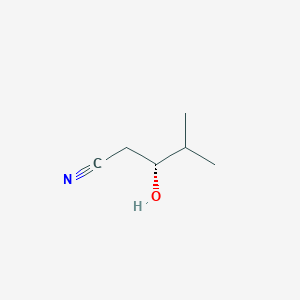
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
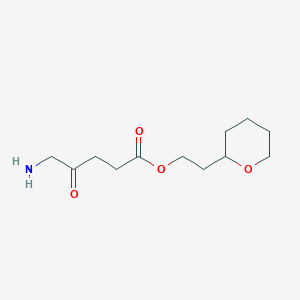
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
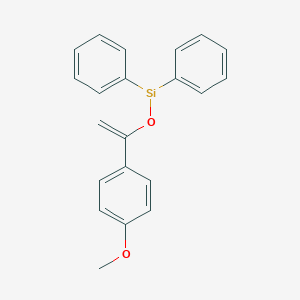
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
